N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide
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Overview
Description
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide is a compound that features a unique combination of a thiophene ring, a cyclopropyl group, and a naphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple . The final step involves the coupling of the thiophene-cyclopropyl intermediate with naphthalene-1-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and large-scale coupling reactions using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine or N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Bromine, NBS
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Amine derivatives
Substitution: Brominated thiophene derivatives
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and cyclopropyl group can contribute to the compound’s binding affinity and specificity. In materials science, the compound’s electronic properties can be harnessed to develop organic semiconductors with specific charge transport characteristics.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure and exhibit similar reactivity.
Cyclopropyl derivatives: Compounds such as cyclopropylamine and cyclopropylcarbinol feature the cyclopropyl group and are used in various synthetic applications.
Naphthalene derivatives: Compounds like naphthalene-1-carboxylic acid and naphthalene-2-carboxamide share the naphthalene core and are used in the synthesis of dyes, pharmaceuticals, and other materials.
Uniqueness
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide is unique due to its combination of a thiophene ring, a cyclopropyl group, and a naphthalene carboxamide moiety. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, from drug discovery to materials science.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c21-18(17-7-3-5-14-4-1-2-6-16(14)17)20-13-19(9-10-19)15-8-11-22-12-15/h1-8,11-12H,9-10,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLBAUZVSUUFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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